molecular formula C19H25NO4 B3317291 6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran CAS No. 958575-85-4

6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran

Cat. No. B3317291
M. Wt: 331.4 g/mol
InChI Key: SBLPVMNSMSYIPK-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials.



Molecular Structure Analysis

This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together.



Chemical Reactions Analysis

This would involve a study of the reactions that the compound can undergo, including the reagents and conditions required for these reactions.



Physical And Chemical Properties Analysis

This would involve a study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).


Scientific Research Applications

Spiropiperidines in Drug Discovery

Spiropiperidines are gaining popularity in drug discovery programs, as they offer new avenues for exploring three-dimensional chemical space. Their synthesis involves various strategies, including the formation of the spiro-ring on preformed piperidine rings or vice versa. While 3- and 4-spiropiperidines are primarily synthesized for drug discovery projects, 2-spiropiperidines are synthesized en route to natural products. The lack of 2-spiropiperidines in drug discovery is attributed to limited general procedures for their synthesis (Griggs, Tape, & Clarke, 2018).

Chromones as Radical Scavengers

Chromones, or 1-benzopyran-4-ones, are naturally occurring compounds with a wide range of physiological activities, including anti-inflammatory, antidiabetic, and anticancer effects. These activities are thought to be related to the antioxidant properties of chromones, which help neutralize active oxygen and cut off free radical processes that can delay or inhibit cell impairment leading to various diseases. Key structural features for radical scavenging activity include the double bond, a carbonyl group in the chromone, and hydroxyl groups at specific positions. Methylation or glycosylation of these hydroxyl groups decreases their radical scavenging potential (Yadav, Parshad, Manchanda, & Sharma, 2014).

Safety And Hazards

This would involve a study of the compound’s toxicity, flammability, environmental impact, and other safety-related properties.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, etc.


Please consult with a qualified professional or refer to specific scientific literature for accurate information.


properties

IUPAC Name

tert-butyl 6-methyl-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-13-5-6-16-14(11-13)15(21)12-19(23-16)7-9-20(10-8-19)17(22)24-18(2,3)4/h5-6,11H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLPVMNSMSYIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3(CCN(CC3)C(=O)OC(C)(C)C)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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